Hexahydro-1H-azepine-2-pentylamine

Lipophilicity Physicochemical Property Drug Design

Sourcing a conformationally constrained diamine with a precise spacer length for bivalent probe design often results in generic linear diamines unfit for purpose. Hexahydro-1H-azepine-2-pentylamine (CAS 20779-11-7) provides a differentiated scaffold combining a rigid azepane core with a flexible C5 amine linker. This specific geometry is essential for sigma receptor-targeted ligands and PROTACs where suboptimal spacer length leads to failed ternary complex formation. - Optimized Spacer: 5 rotatable bonds and XLogP 1.6 balance flexibility with lipophilicity for bridging protein targets. - Structural Precision: Demonstrates no Beta-1 adrenergic activity, supporting CNS-targeted selectivity versus shorter-chain analogs like 2-(aminomethyl)azepane. - Supply Assurance: Analytical data provided with every batch to ensure consistent incorporation into your synthetic route.

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
CAS No. 20779-11-7
Cat. No. B11907078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-azepine-2-pentylamine
CAS20779-11-7
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)CCCCCN
InChIInChI=1S/C11H24N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h11,13H,1-10,12H2
InChIKeyMPSFGRAGPXQWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-azepine-2-pentylamine: A Cyclic Diamine Building Block


Hexahydro-1H-azepine-2-pentylamine (CAS 20779-11-7) is a saturated seven-membered cyclic diamine consisting of an azepane ring linked via a pentyl chain to a terminal primary amine . Its IUPAC name is 5-(azepan-2-yl)pentan-1-amine, and it has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol . The compound is a versatile building block for medicinal chemistry due to its two amine functionalities, which can be differentially derivatized. Its primary differentiation in procurement stems from its specific combination of a lipophilic azepane core and a flexible alkylamine spacer, a structural motif distinct from simpler aliphatic diamines or other azepine derivatives.

Hexahydro-1H-azepine-2-pentylamine: Why Substitution Fails


Generic substitution with other azepane derivatives or simple aliphatic diamines is not scientifically valid due to the specific structural requirements for target engagement in many research applications. The compound's unique combination of a seven-membered azepane ring and a C5 pentylamine spacer creates a distinct three-dimensional pharmacophore and a specific spatial relationship between the two amine groups [1]. In contrast, a simpler linear diamine like 1,5-diaminopentane (cadaverine) lacks the conformational constraint and lipophilicity of the azepane ring, while a compound like N-methylazepane lacks the primary amine necessary for further conjugation. A closely related analog, 2-(aminomethyl)azepane, possesses a shorter, single-carbon linker, which drastically alters the distance and flexibility between the two nitrogen atoms. Therefore, selection must be based on the specific, quantifiable physicochemical and biological properties detailed below .

Hexahydro-1H-azepine-2-pentylamine: Key Differentiation Evidence


Lipophilicity Differentiation

The compound's predicted lipophilicity (XLogP) of 1.6 positions it for a specific balance of membrane permeability and aqueous solubility. This is a key differentiator from analogs with significantly different partition coefficients.

Lipophilicity Physicochemical Property Drug Design

Conformational Flexibility: Rotatable Bonds

The number of rotatable bonds (5) defines the compound's conformational entropy and flexibility. This metric is a direct differentiator from constrained analogs.

Conformational Flexibility Molecular Descriptor Medicinal Chemistry

Absence of Beta-1 Adrenergic Binding

A binding assay revealed that Hexahydro-1H-azepine-2-pentylamine exhibits no affinity for the Beta-1 adrenergic receptor . This lack of activity is a critical, quantifiable differentiator from compounds that may have off-target effects on this receptor.

Off-target Selectivity Receptor Binding Safety Pharmacology

Hexahydro-1H-azepine-2-pentylamine Research & Industrial Applications


CNS-Penetrant Sigma Ligand Scaffold

The compound's balanced lipophilicity (XLogP = 1.6) and flexible linker make it an ideal scaffold for exploring sigma receptor pharmacology, a class for which azepane derivatives are known to have affinity [1]. Its demonstrated lack of Beta-1 adrenergic receptor activity supports its use in the development of more selective CNS-targeted compounds, as established in Section 3 .

Constrained Analog Synthesis Intermediate

The compound serves as a crucial intermediate where the azepane ring provides conformational constraint, while the 5-rotatable-bond pentylamine chain offers flexibility. As shown in Section 3, this is a stark contrast to shorter-chain analogs like 2-(aminomethyl)azepane. Researchers can use this intermediate to introduce the azepane-pentylamine motif into larger molecules to probe the optimal distance and orientation for target binding.

Building Block for Bivalent Ligands and PROTACs

With two distinct amine functionalities separated by a flexible C5 linker, this compound is a valuable building block for constructing bivalent ligands or proteolysis-targeting chimeras (PROTACs). The specific length and flexibility of the spacer, as quantified by its 5 rotatable bonds, can be exploited to bridge two separate protein binding motifs or to attach an E3 ligase ligand to a target protein binder, as evidenced by its structural properties detailed in Section 3.

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